Centanafadine
Übersicht
Beschreibung
Centanafadin ist ein Serotonin-Noradrenalin-Dopamin-Wiederaufnahmehemmer (SNDRI), der ursprünglich von Euthymics Bioscience nach der Übernahme von DOV Pharmaceutical entwickelt wurde . Es wird hauptsächlich als Behandlung für Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) untersucht und wirkt, indem es die Wiederaufnahme von Noradrenalin, Dopamin und Serotonin hemmt . Die Verbindung hat sich in klinischen Studien als vielversprechend erwiesen und befindet sich derzeit in Phase II und III Studien für verschiedene medizinische Bedingungen .
Wissenschaftliche Forschungsanwendungen
Centanafadin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Modellverbindung verwendet, um Wiederaufnahmehemmungsmechanismen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und potenzielle neuroprotektive Eigenschaften.
Medizin: Centanafadin wird hauptsächlich als Behandlung für ADHS untersucht und hat bei Kindern und Erwachsenen eine Wirksamkeit bei der Verbesserung der Symptome gezeigt.
Wirkmechanismus
Centanafadin entfaltet seine Wirkung, indem es die Wiederaufnahme von drei wichtigen Neurotransmittern hemmt: Noradrenalin, Dopamin und Serotonin . Diese Hemmung erhöht den Spiegel dieser Neurotransmitter im synaptischen Spalt, verstärkt die Neurotransmission und verbessert die Symptome von ADHS. Zu den molekularen Zielstrukturen von Centanafadin gehören der Noradrenalintransporter, der Dopamintransporter und der Serotonintransporter, mit einem IC50-Verhältnis von 1:6:14 .
Wirkmechanismus
Target of Action
Centanafadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . Its primary targets are the serotonin transporter (SERT) , norepinephrine transporter (NET) , and dopamine transporter (DAT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which is essential for normal neuronal communication.
Mode of Action
This compound inhibits the reuptake of norepinephrine , dopamine , and serotonin by blocking their respective transporters . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved cognitive function and reduced symptoms of attention-deficit hyperactivity disorder (ADHD) .
Biochemical Pathways
By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, this compound affects multiple biochemical pathways. These neurotransmitters are involved in various physiological functions, including mood regulation, reward, cognition, and attention. Therefore, the inhibition of their reuptake can lead to improvements in these areas, particularly in individuals with ADHD .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation . It’s known that the compound is being developed as a sustained-release formulation, which could potentially improve its bioavailability and therapeutic effect .
Result of Action
This compound’s action on the neurotransmitter system can lead to significant improvements in the core symptoms of ADHD. Clinical trials have shown that this compound can lead to statistically significant improvements in ADHD symptoms compared to a placebo .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, extreme environmental deprivation can be a sufficient cause of ADHD . Therefore, the environment in which the patient lives can potentially influence the effectiveness of this compound.
Biochemische Analyse
Biochemical Properties
Centanafadine plays a crucial role in biochemical reactions by inhibiting the reuptake of three key neurotransmitters: norepinephrine, dopamine, and serotonin. This inhibition increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This compound interacts with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), blocking their reuptake functions . The nature of these interactions involves binding to the transporters and preventing the reabsorption of the neurotransmitters back into the presynaptic neuron .
Cellular Effects
This compound affects various types of cells and cellular processes, particularly in the central nervous system. By increasing the levels of norepinephrine, dopamine, and serotonin, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It enhances neurotransmission, which can improve attention and reduce hyperactivity and impulsivity in individuals with ADHD . The compound’s impact on cell signaling pathways includes modulation of the adrenergic, dopaminergic, and serotonergic systems, which are critical for cognitive and behavioral functions .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a triple reuptake inhibitor. It binds to the SERT, NET, and DAT transporters, inhibiting their function and increasing the extracellular concentrations of serotonin, norepinephrine, and dopamine . This inhibition leads to enhanced neurotransmission and improved synaptic signaling. This compound’s binding interactions with these transporters are competitive, meaning it competes with the neurotransmitters for binding sites on the transporters . Additionally, this compound may influence gene expression by altering the levels of neurotransmitters that regulate various genes involved in neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound maintains its stability over the course of treatment, with significant improvements in ADHD symptoms observed as early as the first week of administration . Long-term effects on cellular function include sustained improvements in attention and reduction in hyperactivity and impulsivity . The compound’s efficacy and tolerability may vary depending on the duration of treatment and individual patient factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that lower doses of this compound can effectively improve attention and reduce hyperactivity without significant adverse effects . Higher doses may lead to toxic or adverse effects, including increased risk of side effects such as decreased appetite, headache, and nausea . Threshold effects observed in these studies indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for neurotransmitter metabolism. The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which are then excreted from the body. This compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of neurotransmitters and their metabolites in the brain .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound is distributed to different tissues, including the brain, where it exerts its therapeutic effects. The compound’s localization and accumulation in specific tissues are influenced by its binding affinity to transporters and proteins involved in its distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, such as the synaptic cleft, where it can effectively inhibit neurotransmitter reuptake. The precise localization of this compound within subcellular compartments is essential for its therapeutic efficacy and safety .
Vorbereitungsmethoden
Die Synthese von Centanafadin umfasst mehrere Schritte, um die korrekte Stereochemie und Reinheit des Endprodukts zu gewährleisten. Eine Methode zur Herstellung von Centanafadin umfasst die folgenden Schritte :
Erhitzen und Auflösen: (1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexanhydrochlorid in einem alkoholbasierten Lösungsmittel.
Abkühlen: des gelösten Produkts, um Kristalle auszufällen.
Erhitzen: der Mischung, die die Kristalle enthält, auf eine Temperatur, bei der nur eine bestimmte kristalline Form verbleibt.
Abkühlen: der Mischung, um die gewünschte kristalline Form zu erhalten.
Industrielle Produktionsmethoden konzentrieren sich auf die Kontrolle der kristallinen Polymorphe, um die Konsistenz und Wirksamkeit des endgültigen pharmazeutischen Produkts zu gewährleisten .
Chemische Reaktionsanalyse
Centanafadin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann verwendet werden, um die Struktur der Verbindung zu modifizieren, wodurch möglicherweise ihre pharmakologischen Eigenschaften verändert werden.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um den Oxidationszustand der Verbindung zu ändern, was sich auf ihre Reaktivität und Stabilität auswirkt.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und andere Nucleophile, die bestimmte funktionelle Gruppen im Centanafadin-Molekül ersetzen können.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation verschiedene hydroxylierte Derivate ergeben, während die Substitution zu verschiedenen halogenierten Verbindungen führen könnte .
Analyse Chemischer Reaktionen
Centanafadine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be employed to change the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups on the this compound molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different hydroxylated derivatives, while substitution could result in various halogenated compounds .
Vergleich Mit ähnlichen Verbindungen
Centanafadin ist einzigartig in seiner ausgewogenen Hemmung der Wiederaufnahme von Noradrenalin, Dopamin und Serotonin. Ähnliche Verbindungen umfassen:
Amitifadine: Ein weiteres SNDRI mit einem anderen Gleichgewicht der Neurotransmitter-Wiederaufnahmehemmung.
Bicifadine: Hemmt hauptsächlich die Wiederaufnahme von Noradrenalin und Dopamin.
Dasotraline: Ein langwirkendes SNDRI mit einem anderen pharmakokinetischen Profil.
Tesofensine: Hemmt die Wiederaufnahme von Noradrenalin, Dopamin und Serotonin, wird aber hauptsächlich zur Gewichtsabnahme untersucht.
Das einzigartige Verhältnis der Neurotransmitter-Wiederaufnahmehemmung von Centanafadin und die laufenden klinischen Studien für ADHS machen es zu einem vielversprechenden Kandidaten für zukünftige therapeutische Anwendungen .
Biologische Aktivität
Centanafadine is a novel compound developed primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its biological activity is characterized by its effects on neurotransmitter systems, particularly norepinephrine and dopamine, which are crucial in the pathophysiology of ADHD. This article reviews recent findings on this compound's pharmacological properties, clinical efficacy, safety profile, and comparative studies with other ADHD medications.
This compound exhibits a unique mechanism of action by functioning as a triple reuptake inhibitor. It enhances the availability of three key neurotransmitters: norepinephrine, dopamine, and serotonin.
- Norepinephrine Transporter (NET) : this compound demonstrates significant inhibitory activity at the NET, with a half-maximal inhibitory concentration (IC50) indicating effective modulation of norepinephrine levels in the synaptic cleft .
- Dopamine Transporter (DAT) : The compound also interacts with the DAT, contributing to increased dopaminergic activity which is essential for attention and impulse control.
- Serotonin Transporter (SERT) : Its serotonergic activity may help mitigate common side effects associated with stimulant medications, such as sleep disturbances and appetite changes .
Phase 3 Clinical Trials
A pivotal Phase 3 trial assessed the efficacy of this compound in adults with ADHD. Participants received either 200 mg or 400 mg of sustained-release this compound or a placebo over a treatment period. The primary endpoint was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.
- Results : The study demonstrated that both doses of this compound significantly improved AISRS scores compared to placebo. The expected mean treatment difference was approximately 5 points from baseline .
- Statistical Analysis : A mixed-effects model was utilized to analyze efficacy, showing significant improvements in attention and hyperactivity symptoms at Day 42 of treatment .
Comparative Studies
A matching-adjusted indirect comparison (MAIC) study compared this compound to methylphenidate hydrochloride extended release (Concerta). Key findings included:
- Safety Profile : this compound had a lower incidence of adverse events such as dry mouth (-11.95%), insomnia (-11.10%), and decreased appetite (-8.05%) compared to methylphenidate .
- Efficacy : While this compound showed a smaller reduction in AISRS scores compared to methylphenidate (4.16-point difference), its safety profile may make it preferable for patients concerned about side effects .
Safety Profile
The safety and tolerability of this compound have been evaluated across multiple studies:
- Adverse Events : Commonly reported adverse events include dry mouth, insomnia, anxiety, and palpitations. However, these were reported less frequently than with traditional stimulant medications like methylphenidate .
- Long-term Tolerability : In long-term studies, this compound maintained a favorable safety profile with no significant increase in severe adverse events over time .
Summary of Key Findings
Parameter | This compound | Methylphenidate ER |
---|---|---|
Mechanism | Triple reuptake inhibitor | Dopamine reuptake inhibitor |
Primary Efficacy Endpoint | Significant improvement in AISRS | Significant improvement in AISRS |
Common Side Effects | Lower incidence of dry mouth, insomnia | Higher incidence of dry mouth, insomnia |
Overall Safety Profile | Favorable | Moderate |
Eigenschaften
IUPAC Name |
(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15/h1-7,14,16H,8-10H2/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHCSWPSUSWGLI-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045788 | |
Record name | Centanafadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924012-43-1 | |
Record name | Centanafadine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924012431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Centanafadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Centanafadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CENTANAFADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A6T4UH9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.